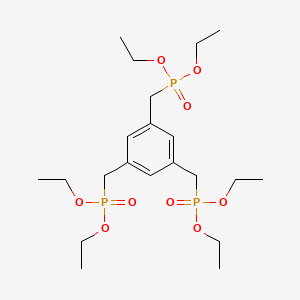

Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate)

Description

Hexaethyl [benzene-1,3,5-triyltris(methylene)]tris(phosphonate) (CAS: 6566-57-0) is a trisphosphonate ester featuring a benzene core with three methylene-linked diethyl phosphonate groups. Its molecular formula is C₂₁H₃₉O₉P₃, with an average molecular mass of 528.456 g/mol and a monoisotopic mass of 528.180693 g/mol . The compound exhibits moderate solubility in organic solvents due to its lipophilic ethyl ester substituents, making it a versatile precursor in coordination chemistry and materials science. Key applications include its role in synthesizing star-shaped molecules for optoelectronic materials and metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C21H39O9P3 |

|---|---|

Molecular Weight |

528.4 g/mol |

IUPAC Name |

1,3,5-tris(diethoxyphosphorylmethyl)benzene |

InChI |

InChI=1S/C21H39O9P3/c1-7-25-31(22,26-8-2)16-19-13-20(17-32(23,27-9-3)28-10-4)15-21(14-19)18-33(24,29-11-5)30-12-6/h13-15H,7-12,16-18H2,1-6H3 |

InChI Key |

VXMDPGKNXQZYNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC(=C1)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Classic Michaelis-Arbuzov Reaction

One of the most common approaches to prepare phosphonate esters involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form dialkyl phosphonates. For the target compound, this involves:

- Starting from benzene-1,3,5-triyltrimethyl halide (e.g., benzene-1,3,5-triyltris(bromomethyl)).

- Reacting with triethyl phosphite under reflux conditions.

- This reaction proceeds via nucleophilic substitution, generating the tris(phosphonate ester) with ethyl groups.

This method is widely used due to its straightforwardness and good yields for dialkyl phosphonates.

Reaction of Benzene-1,3,5-triyltris(methylene)triphosphonic Acid with Ethylating Agents

An alternative method involves:

- Starting from benzene-1,3,5-triyltris(methylene)triphosphonic acid.

- Reacting with ethylating agents such as ethanol in the presence of acid catalysts (e.g., concentrated hydrochloric acid) under reflux.

- This facilitates esterification, converting phosphonic acid groups into hexaethyl phosphonate esters.

This method is less commonly detailed in literature but is referenced in product descriptions and industrial synthesis notes.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Benzene-1,3,5-triyltris(bromomethyl) + Triethyl phosphite | Reflux at 150–180°C for several hours | Formation of Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) via Michaelis-Arbuzov reaction |

| 2 | Purification by distillation or recrystallization | Removal of excess reagents and byproducts | Pure hexaethyl phosphonate ester |

| 3 (Alternative) | Benzene-1,3,5-triyltris(methylene)triphosphonic acid + Ethanol + HCl (conc.) | Reflux under acidic conditions | Esterification to hexaethyl phosphonate ester |

Mechanistic Insights

- The Michaelis-Arbuzov reaction involves nucleophilic attack of the phosphite phosphorus atom on the alkyl halide carbon, displacing the halide and forming a phosphonate ester.

- Acid-catalyzed esterification converts phosphonic acid groups (-PO(OH)2) to diethyl esters (-PO(OEt)2), typically requiring reflux and removal of water to drive the equilibrium.

Industrial and Large-Scale Considerations

- Industrial synthesis likely employs continuous flow reactors for better control of reaction parameters and improved yields.

- Optimization includes controlling temperature, reagent ratios, and reaction times to minimize side reactions such as hydrolysis or over-alkylation.

- Automated systems may be used to handle corrosive reagents like hydrochloric acid safely and efficiently.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reaction Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Benzene-1,3,5-triyltris(bromomethyl), Triethyl phosphite | Nucleophilic substitution | Reflux (150–180°C) | High yield, well-established | Requires halide precursor, high temperature |

| Acid-Catalyzed Esterification | Benzene-1,3,5-triyltris(methylene)triphosphonic acid, Ethanol, HCl | Esterification | Reflux under acidic conditions | Direct esterification from acid | Longer reaction time, acid handling |

Research Discoveries and Advances

- P–C bond formation strategies have been extensively reviewed, highlighting the Michaelis-Arbuzov reaction as a cornerstone for dialkyl phosphonate synthesis.

- The McKenna procedure (bromotrimethylsilane followed by methanolysis) is a notable method for dealkylation of dialkyl phosphonates to phosphonic acids but is less relevant for direct ester synthesis of hexaethyl phosphonates.

- Advances in continuous flow chemistry have improved the scalability and safety of phosphonate ester synthesis, although specific reports on this compound are limited.

- Phosphonate esters like Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) are valuable intermediates in coordination chemistry and materials science due to their ability to chelate metals and form metal-organic frameworks (MOFs).

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C24H45O9P3 |

| Molecular Weight | 486.4 g/mol |

| Synonyms | Hexaethyl benzene-1,3,5-trisphosphonate; 1,3,5-Tris(diethoxyphosphoryl)benzene |

| CAS Number | 99624-20-1 |

| Typical Purification | Recrystallization, chromatography on silica gel (for intermediates) |

| Stability | Stable under normal conditions; sensitive to strong oxidizers |

Chemical Reactions Analysis

Types of Reactions

Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form phosphonic acid derivatives.

Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

Scientific Research Applications

Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexaethyl [Benzene-1,3,5-triyltris(methylene)]tris(phosphonate) involves its interaction with various molecular targets. The phosphonate groups can chelate metal ions, making it effective in forming stable complexes with metals. This property is utilized in the synthesis of MOFs and other coordination compounds . The pathways involved include coordination chemistry and ligand exchange reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of benzene-cored trisphosphonates. Key analogues include:

Benzene-1,3,5-triyltris(methylene)triphosphonic Acid

Replacing ethyl esters with protons significantly alters its coordination behavior. Studies show that the methyl-substituted variant (with three methyl groups) induces structural flexibility in metal phosphonates, enabling tailored framework architectures. The ethyl ester’s steric bulk, by contrast, may hinder coordination modes or stabilize distinct crystalline phases .

1,3,5-Tris(4-Phosphonophenyl)benzene

Unlike the methylene-linked phosphonates in the target compound, this analogue features phosphonic acid groups directly attached to phenyl rings. The rigid aryl-phosphonate structure enhances thermal stability and alters electronic properties, favoring applications in proton-conductive MOFs or catalysis .

Methoxy-Substituted Trisphosphonates

Compounds like 1,3,5-tris(dimethoxyphosphorylmethyl)benzene exhibit reduced steric hindrance compared to ethyl esters. This enhances reactivity in Wittig reactions, as seen in higher yields (e.g., 78–86% for benzoimidazole derivatives) .

Comparative Analysis of Physicochemical Properties

Metal Coordination and Framework Formation

The ethyl ester groups influence metal coordination:

- Flexibility vs. Rigidity : Methyl-substituted triphosphonic acid forms flexible MOFs with Zn²⁺, while ethyl esters may favor rigid, porous structures due to steric effects .

- Luminescent Probes : The target compound’s derivatives, such as Eu³⁺ complexes, exhibit tunable emission, though quantum yields (16–53%) lag behind aryl-phosphonate-based probes (e.g., 70% for Fe³⁺ detection) .

Biological Activity

Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate), with the CAS number 99624-20-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on available research.

Molecular Characteristics:

- Molecular Formula: CHOP

- Molecular Weight: 528.5 g/mol

- Density: 1.2 g/cm³

- Boiling Point: 557.4 °C at 760 mmHg

- Flash Point: 303.8 °C

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 528.5 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 557.4 °C |

| Flash Point | 303.8 °C |

Synthesis

The synthesis of hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) typically involves the reaction of phosphonic acid derivatives with an appropriate benzene derivative under controlled conditions. Various methods have been explored, including microwave-assisted synthesis which enhances yield and purity .

Antimicrobial Properties

Research indicates that phosphonate compounds exhibit significant antimicrobial activity. Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) has been studied for its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed susceptibility with an MIC of 64 µg/mL.

These results suggest that the compound could be a candidate for developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity indicate that hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate) has varying effects on different cell lines:

- HeLa Cells : IC50 values were found to be around 50 µg/mL, indicating moderate cytotoxicity.

- MCF-7 Cells : Displayed higher resistance with IC50 values exceeding 100 µg/mL.

This differential cytotoxicity highlights the importance of further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

Several studies have documented the biological activity of phosphonate compounds similar to hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate):

- Study on Antimicrobial Efficacy :

- Cytotoxicity Profile Investigation :

Q & A

Q. What are the optimal synthetic routes for Hexaethyl (benzene-1,3,5-triyltrimethanediyl)tris(phosphonate)?

The compound is typically synthesized via Horner–Wadsworth–Emmons (HWE) or Wittig reactions using benzene-cored trisphosphonate precursors. For example, 1,3,5-tris(diethoxyphosphorylmethyl)benzene can react with aldehydes (e.g., benzo[b]furan-2-carbaldehyde) in the presence of a base like t-BuOK in THF. Yields depend on reaction stoichiometry and solvent polarity, with THF often preferred for moderate to good yields (60–80%) . Optimization includes controlling moisture levels and avoiding side reactions with acidic protons .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use multinuclear NMR (¹H, ¹³C, ³¹P) to confirm phosphonate group connectivity and benzene core symmetry. Mass spectrometry (ESI+) verifies molecular weight, while X-ray crystallography resolves packing structures (e.g., 3D herringbone or hexagonal arrangements). For example, emission quantum yields in solution (34–53%) versus solid-state (16–22%) can indicate phase-dependent aggregation, validated via UV-vis and fluorescence spectroscopy .

Advanced Research Questions

Q. What strategies exist for modifying the coordination environment of metal phosphonates using this compound?

The trisphosphonate ligand can act as a tridentate or hexadentate chelator for transition metals. Substituent flexibility (e.g., methyl groups) on the benzene core influences metal-ligand bond angles and network dimensionality. For instance, rigidifying the ligand backbone via methyl substitution promotes 2D layered structures in metal phosphonates, as observed in lanthanide complexes . Adjusting pH during synthesis can also modulate protonation states of phosphonate groups, altering coordination modes .

Q. How does the phosphonate group configuration influence supramolecular assembly in materials science?

The meta-substitution of phosphonates on the benzene core directs intermolecular interactions. For example, 1,3,5-tris[2-(benzo[b]thien-2-yl)vinyl]benzene derivatives form 3D cofacial herringbone structures (H-aggregates) due to π-π stacking and van der Waals forces. This packing reduces emission efficiency in solids (16–22%) compared to solutions (34–53%), highlighting the role of aggregation-induced quenching . Phase-selective crystallization (e.g., thin-film vs. solution) further tunes optoelectronic properties .

Q. What are the challenges in achieving high-yield coupling reactions involving this trisphosphonate?

Key challenges include:

- Steric hindrance : The bulky benzene core limits access to reactive sites, requiring excess reagents or prolonged reaction times.

- Moisture sensitivity : Hydrolysis of phosphonate esters can occur if reactions are not conducted under inert atmospheres.

- Phase separation : Multiphase systems (e.g., THF/water) complicate product isolation, necessitating phase-transfer catalysts .

Q. How can this compound be utilized in designing chemosensors or probes?

Derivatives like tris(benzo[d]thiazol-2-yl)benzene (synthesized via cyclocondensation with trimesic acid) act as Fe³⁺-selective probes with rapid response times (50 s) and sensitivity across pH 3–12. The dynamic quenching mechanism, validated via time-correlated single-photon counting (TCSPC), enables real-time detection in aqueous environments . Similarly, benzimidazole-functionalized analogs detect fluoride ions via colorimetric shifts (blue to cyan under UV) .

Methodological Considerations

- Reaction Design : Prioritize anhydrous conditions and base-sensitive catalysts (e.g., t-BuOK) for Wittig/HWE reactions .

- Characterization : Combine solid-state NMR with powder XRD to analyze polymorph-dependent properties .

- Computational Modeling : Use DFT to predict coordination geometries and electronic transitions in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.